molecular formula C11H9IO3S B13018484 Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate

Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13018484
M. Wt: 348.16 g/mol
InChI Key: DHCRFYVAJNNXOZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophenes These compounds are characterized by a fused benzene and thiophene ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for constructing thiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF), can facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the iodine group to a hydrogen atom.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The presence of the iodine and hydroxy groups allows it to form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
  • Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Comparison: Similar compounds may lack one or both of these functional groups, resulting in different chemical and biological properties .

Properties

Molecular Formula

C11H9IO3S

Molecular Weight

348.16 g/mol

IUPAC Name

ethyl 3-hydroxy-4-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3

InChI Key

DHCRFYVAJNNXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)O

Origin of Product

United States

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